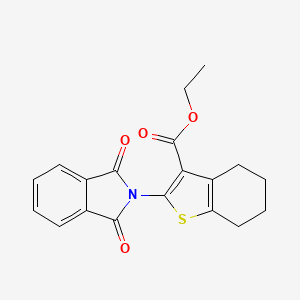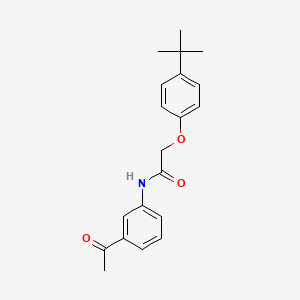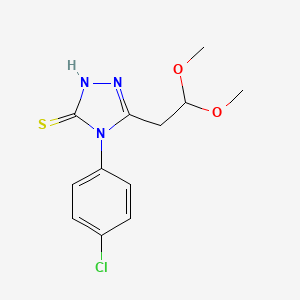
4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol (4-CPDT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in scientific research. It has recently gained attention for its ability to act as a ligand for metal ions, providing a useful tool for the study of metal-thiol interactions. 4-CPDT has also been studied for its ability to interact with proteins, providing insight into the structure of proteins and their ability to bind to metal ions.
Scientific Research Applications
Structural and Molecular Analysis
- The compound 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol, related to 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was studied through X-ray crystallography, revealing an almost orthogonal relationship between the five-membered ring and the chlorophenyl ring, forming a three-dimensional architecture in the molecular packing (Yeo, Azizan, & Tiekink, 2019).
Electrochemical Behavior
- An electrochemical study on similar compounds, like 4-amino-3-thio-5-phenyl-1,2,4-triazole, showed oxidation of thiol compounds, involving a dimerization process to form disulfide derivatives (Fotouhi, Hajilari, & Heravi, 2002).
Corrosion Inhibition
- Research on 1,2,4-triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, showed their application in corrosion inhibition of mild steel in acidic environments, demonstrating high inhibition efficiencies (Lagrenée et al., 2002).
Antimicrobial Activity
- Compounds like 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol, which share structural similarities, have been studied for their antimicrobial activity against bacterial and fungal growth, suggesting potential applications in antimicrobial therapies (Ghattas et al., 2016).
Molecular-Level Interaction Analysis
- A study focusing on compounds with methylthiophenyl moiety, similar to the triazole derivative , used quantum chemical calculations to analyze their corrosion inhibition mechanisms, indicating the significance of molecular structure in determining inhibition efficiency (Gece & Bilgiç, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-17-11(18-2)7-10-14-15-12(19)16(10)9-5-3-8(13)4-6-9/h3-6,11H,7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPDQYILRQCBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NNC(=S)N1C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

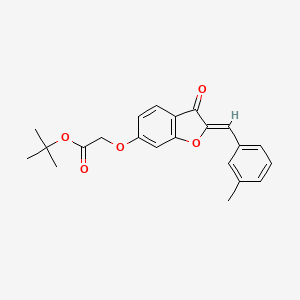

![5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2653455.png)
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B2653457.png)
![2,5-dichloro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2653458.png)
![3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2653459.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)
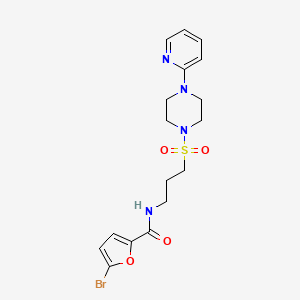
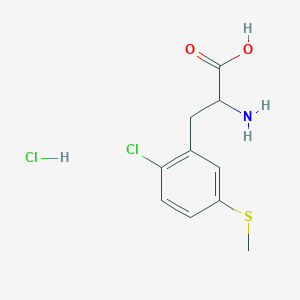
![[4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2653466.png)
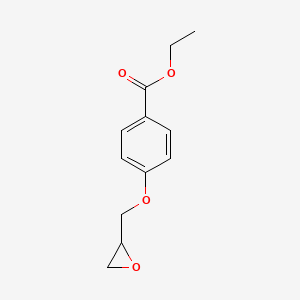
![7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653469.png)
